Indinavir Sulfate, chemically [1(1S,2R),5(S)]-2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide sulfate (1:1) salt, is an HIV protease inhibitor. [] It is a synthetic compound designed to mimic the natural substrate of HIV protease. This enzyme is crucial for HIV replication as it cleaves viral polyproteins into functional proteins. By inhibiting this enzyme, Indinavir Sulfate prevents the maturation of new virus particles.
The synthesis of Indinavir Sulfate is a multistep process involving several organic reactions. [] A key intermediate in the synthesis is a chiral epoxide that requires stereoselective synthesis. While the provided papers lack specific details about the synthesis of the target compound itself, its structure suggests that a similar multi-step synthesis involving a chiral center would be required.
The molecular structure of Indinavir Sulfate contains a core piperazine ring with several substituents, including a naphthylmethyl group and a hydroxyethylamide group. [] These structural features are essential for its binding to the active site of HIV protease. Similarly, the target compound shares a piperazine ring with a naphthylmethyl substituent, suggesting potential for biological activity.
The primary application of Indinavir Sulfate is in the treatment of HIV infection. [] It is used as part of combination antiretroviral therapy (cART) to suppress viral replication and prevent the progression of HIV disease. By reducing viral load, cART helps to improve the immune function of infected individuals and reduce the risk of opportunistic infections and AIDS-related illnesses.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1